cyclo(Arg-Gly-Asp-D-Phe-Val)

Vue d'ensemble

Description

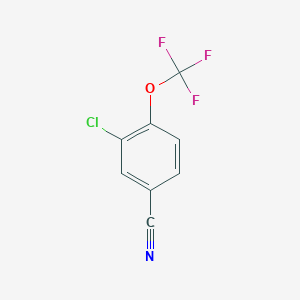

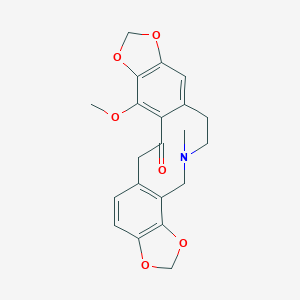

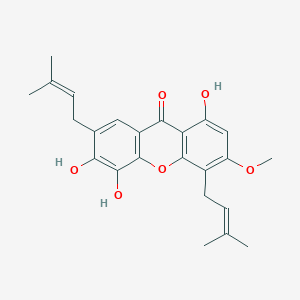

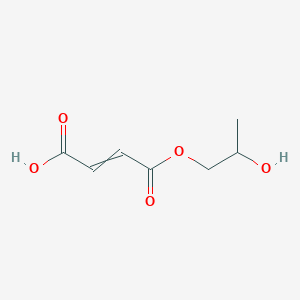

Cyclo(Arg-Gly-Asp-D-Phe-Val) is a compound with the molecular formula C26H38N8O7 . It is also known by other synonyms such as CYCLORGDFV and CHEMBL411941 . This compound is a potent inhibitor of cell adhesion and has been shown to prevent tumor-cell adhesion to laminin and vitronectin substrates .

Molecular Structure Analysis

The molecular weight of cyclo(Arg-Gly-Asp-D-Phe-Val) is 574.6 g/mol . The IUPAC name for this compound is 2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid .Physical And Chemical Properties Analysis

Cyclo(Arg-Gly-Asp-D-Phe-Val) has a molecular weight of 574.63 . Its empirical formula is C26H38N8O7 .Applications De Recherche Scientifique

Anticancer and Antiangiogenic Properties

Cyclo(Arg-Gly-Asp-D-Phe-Val) (cRGDfV) has shown promise as an anticancer drug candidate. It exhibits properties of inhibiting angiogenesis and inducing apoptosis in vascular cells, making it a significant contributor to cancer therapy (Dai, Su, & Liu, 2000).

A study on a similar cyclic RGD peptide, cyclo(-RGDf==V-), demonstrated its potency as an inhibitor of angiogenesis, which is crucial in limiting cancer growth and metastasis (Kawaguchi et al., 2001).

In the context of prostate cancer, cRGDfV induced apoptosis in LNCaP cells expressing alphavbeta3 integrins. This finding suggests the peptide's potential in treating some forms of human prostate cancer (Chatterjee, Brite, & Matsumura, 2001).

Tumor Targeting and Imaging

- Cyclo(Arg-Gly-Asp-D-Phe-Val) has been identified as a selective alpha(v)beta3 integrin antagonist, offering potential in tumor targeting and imaging. Studies have focused on synthesizing and evaluating radiolabeled versions of this peptide for their affinity and selectivity in tumor imaging and diagnosis (Haubner et al., 1999).

Selective Inhibition and Cell Adhesion

- Research has shown that certain cyclic RGD peptides, including cRGDfV, act as active and selective inhibitors of specific integrins, affecting cell adhesion and signaling pathways. This property is vital for understanding cellular mechanisms and developing targeted therapies (Belvisi et al., 2002).

Therapeutic Applications in Brain Tumors

- cRGDfV has demonstrated effectiveness in inducing apoptosis in human malignant glioma cells, highlighting its potential as a direct anti-tumor therapy for glioblastoma multiforme (GBM), particularly in tumors expressing alpha(v)beta3 integrins (Chatterjee, Matsumura, Schradermeier, & Gillespie, 2000).

Safety And Hazards

When handling cyclo(Arg-Gly-Asp-D-Phe-Val), it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQUWEHEBOMRPH-NYUBLWNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclo(Arg-Gly-Asp-D-Phe-Val) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)